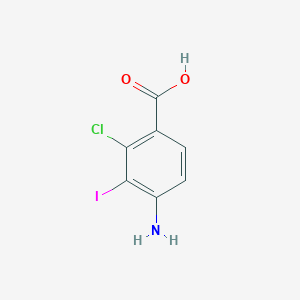

4-Amino-2-chloro-3-iodobenzoic acid

Description

Contextualization within Halogenated Aminobenzoic Acids Research

Halogenated aminobenzoic acids represent a significant class of compounds in organic chemistry, characterized by a benzoic acid core substituted with both an amino group and one or more halogen atoms. The introduction of halogens such as fluorine, chlorine, bromine, and iodine onto the aromatic ring dramatically influences the physicochemical properties of the parent aminobenzoic acid molecule. nih.gov These modifications can alter acidity, lipophilicity, and electronic distribution, which in turn can modulate the biological activity and reactivity of the compound. nih.gov

The specific positioning of the amino and carboxyl groups, along with the type and location of the halogen substituents, gives rise to a vast array of isomers with distinct properties and applications. Research in this area is driven by the potential of these compounds to serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel characteristics. nih.gov The presence of multiple reactive sites on the aromatic scaffold allows for a variety of chemical transformations, making them valuable building blocks in the construction of complex molecular architectures. nih.gov

Significance as a Multifunctional Aromatic Scaffold in Organic Synthesis

4-Amino-2-chloro-3-iodobenzoic acid is a prime example of a multifunctional aromatic scaffold, possessing three distinct functional groups—an amino group, a chloro group, and an iodo group—in addition to the carboxylic acid moiety. This unique arrangement of substituents on the benzene (B151609) ring offers chemists a powerful tool for regioselective synthesis. Each functional group can be targeted with specific reagents, allowing for a stepwise and controlled elaboration of the molecule.

The amino group can undergo a range of reactions, including diazotization followed by substitution, acylation, and alkylation. The halogen atoms, with their differing reactivities, provide handles for various cross-coupling reactions. The iodine atom is particularly susceptible to substitution, making it an excellent leaving group in reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. The chloro group, being less reactive, can remain intact during these transformations, allowing for subsequent functionalization. This differential reactivity is a key feature that underscores the utility of this compound as a versatile building block in the synthesis of complex heterocyclic compounds and other poly-substituted aromatic systems.

Historical Development of Related Chemical Entities in Academic Literature

The study of aminobenzoic acids dates back to the 19th century, with p-aminobenzoic acid (PABA) being known as a chemical entity since 1863. nih.gov PABA and its derivatives gained significant attention in the early 20th century for their biological roles, including as a precursor for folate synthesis in bacteria. nih.gov The development of halogenated derivatives followed as chemists began to explore the effects of halogen substitution on the properties of organic molecules.

Early research into halogenated aromatic compounds was often driven by the desire to create new dyes and antimicrobial agents. The introduction of halogens was found to enhance the coloristic properties of dyes and the efficacy of certain therapeutic agents. Over time, the focus expanded to include the synthesis of a wide range of halogenated aminobenzoic acids for various applications, including as local anesthetics and in the development of radiocontrast agents. taylorandfrancis.comyoutube.com The systematic investigation of the synthesis and reactivity of polysubstituted benzoic acids, including those with multiple different halogen atoms, is a more recent development, spurred by the advent of modern synthetic methodologies like transition metal-catalyzed cross-coupling reactions. These advancements have made complex scaffolds like this compound more accessible for research and development in medicinal chemistry and materials science.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅ClINO₂ |

| Molecular Weight | 297.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | 86691109 |

| Canonical SMILES | C1=C(C(=C(C=C1N)I)Cl)C(=O)O |

| InChI Key | YZJCCNZXLZGJSA-UHFFFAOYSA-N |

| Computed XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Data sourced from PubChem. nih.gov |

Interactive Data Table of Related Halogenated Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-Amino-3-iodobenzoic acid | C₇H₆INO₂ | 263.03 | Intermediate for dyes and pharmaceuticals. guidechem.com |

| 4-Amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | Used in peptide synthesis. sigmaaldrich.com |

| 4-Chloro-3-iodobenzoic acid | C₇H₄ClIO₂ | 282.46 | A related di-halogenated benzoic acid. nih.gov |

| 2-Chloro-5-iodobenzoic acid | C₇H₄ClIO₂ | 282.46 | An isomer with different substituent positions. |

| 2-Amino-3-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | A structural isomer. |

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClINO2 |

|---|---|

Molecular Weight |

297.48 g/mol |

IUPAC Name |

4-amino-2-chloro-3-iodobenzoic acid |

InChI |

InChI=1S/C7H5ClINO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) |

InChI Key |

PUTVINIDIPOLEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)I)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 4 Amino 2 Chloro 3 Iodobenzoic Acid

Strategies for Regioselective Halogenation of Benzoic Acid Derivatives

The introduction of halogen substituents onto a benzoic acid backbone is a key step in the synthesis of 4-amino-2-chloro-3-iodobenzoic acid. The directing effects of the carboxyl group and other substituents on the ring play a crucial role in determining the position of halogenation.

The carboxyl group (-COOH) of benzoic acid is a deactivating, meta-directing group for electrophilic substitution. quora.comquora.combrainly.comdoubtnut.com This means that direct halogenation of benzoic acid would primarily yield the 3-halo-substituted product. Therefore, to achieve the desired 2-chloro-3-iodo substitution pattern, the synthetic strategy must involve other directing groups or a different starting material.

Chlorination of aromatic compounds can be achieved using various reagents, including chlorine gas (Cl₂) with a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). For substrates that are sensitive or require milder conditions, N-chlorosuccinimide (NCS) can be employed.

Iodination is typically carried out using molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or iodic acid. researchgate.net Iodine monochloride (ICl) is also an effective iodinating agent. google.com In some cases, catalyst systems involving palladium or iridium can be used for the direct C-H iodination of benzoic acids, often with high regioselectivity. nih.govresearchgate.net

A potential synthetic pathway for a related compound, 2-chloro-5-iodobenzoic acid, starts with 2-chlorobenzoic acid and introduces the iodine substituent in a single step. wipo.int This highlights that the existing chloro-substituent will influence the position of the incoming iodine.

In a multi-substituted benzene (B151609) ring, the regiochemical outcome of an electrophilic substitution is determined by the combined directing effects of all substituents present. The activating and directing strengths of the groups must be considered.

Amino group (-NH₂): A strongly activating, ortho-, para-directing group.

Halogens (-Cl, -I): Deactivating, but ortho-, para-directing groups.

Carboxyl group (-COOH): A deactivating, meta-directing group.

To synthesize this compound, a logical approach would be to start with a precursor that allows for the sequential and regioselective introduction of these groups. For instance, starting with 4-aminobenzoic acid, the amino group would direct incoming electrophiles to the ortho positions (positions 3 and 5). Chlorination of 4-aminobenzoic acid or its derivatives has been shown to occur at the positions ortho to the amino group. researchgate.net

A plausible route could start from 2-chlorobenzoic acid. The chlorine atom and the carboxyl group would influence the position of subsequent substitutions. Iodination of 2-chlorobenzoic acid would be a key step, followed by the introduction of the amino group at the 4-position.

Another strategy involves starting with a molecule that already contains some of the required substituents in the correct orientation. For example, a synthesis could commence with a substituted aniline (B41778) and then introduce the remaining functional groups.

A patent for the synthesis of 2-chloro-5-iodobenzoic acid describes a process starting from methyl 2-aminobenzoate, which undergoes iodination, a Sandmeyer reaction to introduce the chlorine, and finally hydrolysis of the ester. google.com This multi-step approach with protection and functional group interconversion is often necessary for complex substitution patterns.

Amination Approaches for Aromatic Carboxylic Acids

The introduction of an amino group onto the aromatic ring is another crucial transformation in the synthesis of the target molecule. This can be achieved through direct amination techniques or, more commonly, through the reduction of a nitro group precursor.

Direct amination of C-H bonds on an aromatic ring is a desirable but often challenging transformation. Recent advances have led to methods for the ortho-selective amination of benzoic acids. nih.gov Copper-catalyzed cross-coupling reactions have been developed for the effective amination of 2-chlorobenzoic acids with aniline derivatives. nih.govresearchgate.net These methods can exhibit high regio- and chemoselectivity. While these methods typically introduce an N-aryl group, they demonstrate the feasibility of C-N bond formation at the 2-position of a chlorobenzoic acid.

A more traditional and widely used method for introducing an amino group is through the nitration of the aromatic ring followed by the reduction of the resulting nitro group. The nitro group is strongly deactivating and meta-directing.

A potential synthetic sequence for this compound could involve the nitration of a suitable di-halogenated benzoic acid intermediate. For instance, if 2-chloro-3-iodobenzoic acid were synthesized first, its nitration would likely place the nitro group at the 5-position due to the meta-directing effect of the carboxyl group and the ortho, para-directing, but deactivating, nature of the halogens. To achieve the 4-amino substitution, a different precursor would be needed, or the directing effects would have to be carefully manipulated.

A more viable route would involve starting with a compound where the nitrogen functionality is introduced early. For example, starting with 4-nitrobenzoic acid, subsequent halogenations could be directed. However, the strong deactivating nature of both the nitro and carboxyl groups would make further electrophilic substitutions challenging.

A common strategy is to reduce the nitro group to an amine. A variety of reducing agents can be employed for this purpose, including:

Metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl)

Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel)

Other reducing agents like sodium hydrosulfite or tin(II) chloride.

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the halogens.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of each step in a multi-step synthesis are highly dependent on the reaction conditions and the catalyst system employed. Optimization of these parameters is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

For halogenation reactions, the choice of solvent, temperature, and catalyst can significantly influence the regioselectivity. For instance, in the palladium-catalyzed iodination of benzoic acids, the solvent and additives can affect the reaction's success. researchgate.net

In amination reactions, particularly copper-catalyzed couplings, the choice of ligand, base, and solvent is critical. For the amination of 2-chlorobenzoic acids, systems using copper(I) iodide as a catalyst in a solvent like 2-ethoxyethanol (B86334) with a base such as potassium carbonate have been reported. researchgate.net

For the reduction of nitro groups, the reaction conditions must be carefully controlled to ensure complete reduction without affecting other sensitive groups. The catalyst loading, hydrogen pressure, temperature, and solvent all play a role in catalytic hydrogenation.

A hypothetical optimized synthesis of a related compound, 2-amino-3-chloro-6-iodobenzoic acid, involves the ammonolysis of 2,3-dichlorobenzoic acid using aqueous ammonia (B1221849) with a Cu₂O catalyst at elevated temperature and pressure to yield 2-amino-3-chlorobenzoic acid. This intermediate could then potentially be iodinated.

The table below summarizes some exemplary reaction conditions for key transformations relevant to the synthesis of substituted benzoic acids.

| Transformation | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Amination | 2-Chlorobenzoic acid, 4-Aminobenzoic acid | K₂CO₃, Cu, Cu₂O, 2-ethoxyethanol, 130°C, 24h | N-(4-carboxyphenyl)anthranilic acid | 98% | nih.gov |

| Iodination | 2-Chlorobenzoic acid | I₂, H₂SO₄, (NH₄)₂S₂O₈ | 2-Chloro-5-iodobenzoic acid | - | wipo.int |

| Chlorination | 4-Acetylaminobenzoic acid | Cl₂ | 4-Acetylamino-3,5-dichlorobenzoic acid | - | researchgate.net |

| Reduction of Nitro Group | 4-Hydroxy-3-nitrobenzoic acid | H₂, 5% Pd/C, HCl, H₂O, 95°C | 3-Amino-4-hydroxybenzoic acid hydrochloride | 90% | epo.org |

| Ammonolysis | 2,3-Dichlorobenzoic acid | 28% aq. NH₃, Cu₂O, 160°C, 15 bar | 2-Amino-3-chlorobenzoic acid | 92% purity | |

| Iodination | Methyl 2-acetamidobenzoate | ICl, Dichloromethane (B109758), -10°C to 0°C | Methyl 5-iodo-2-acetamidobenzoate | 85% |

Microwave-Assisted Synthesis Methodologies

Microwave irradiation accelerates reactions by directly and efficiently heating the reaction mixture, which can include polar solvents or reagents that couple effectively with the microwave energy. nih.gov This rapid heating can overcome activation energy barriers more efficiently than conventional methods. For instance, the synthesis of various heterocyclic compounds, which, like the target molecule, are important in medicinal chemistry, has been successfully achieved in minutes under microwave irradiation, compared to hours with traditional heating. nih.gov The hydrolysis of amides to carboxylic acids, a potential final step in a synthetic route, is also significantly accelerated, with reactions completing in minutes instead of hours. rasayanjournal.co.in

A plausible microwave-assisted approach for synthesizing precursors to this compound could involve the reaction of an appropriate aniline derivative with a carboxylic acid or its derivative. Microwave-assisted direct amidation of carboxylic acids and amines has been shown to be a rapid and efficient method, often proceeding under solvent-free conditions, which aligns with green chemistry principles. mdpi.com Similarly, reactions involving the introduction of halogen atoms onto aromatic rings can be facilitated by microwave energy, potentially reducing reaction times and improving regioselectivity. nih.gov The synthesis of 2-amino-5-iodobenzoic acid, a related compound, has been achieved using microwave irradiation, demonstrating the applicability of this technique to iodinated aminobenzoic acids. researchgate.net

The key advantages of employing microwave-assisted synthesis for a molecule like this compound would include:

Rapid Reaction Times: Significantly shortening the synthesis duration from hours to minutes. nih.govnih.gov

Higher Yields: Often improving the yield of the desired product while minimizing the formation of byproducts. nih.govmdpi.com

Process Optimization: Facilitating the rapid screening of reaction conditions (temperature, time, reagent ratios) to optimize the synthesis.

Role of Specific Reagents and Solvents in Yield and Purity

The selection of reagents and solvents is paramount in directing the outcome of the synthesis of this compound, critically influencing both the yield and purity of the final product. The synthesis of the related compound, 4-amino-3-iodobenzoic acid, provides valuable insights into the roles of specific chemical species. In one reported synthesis, p-aminobenzoic acid ethyl ester is used as the starting material, which is then iodinated and subsequently hydrolyzed. guidechem.com

Reagents:

Iodinating Agents: A combination of potassium iodide (KI) as the iodine source and an oxidant like sodium hypochlorite (B82951) (NaOCl) is effective for the iodination of the aromatic ring. guidechem.com The stoichiometry of the oxidant is crucial; an excess can lead to over-iodination or other side reactions, while an insufficient amount will result in low conversion of the starting material. Hypervalent iodine reagents are also commonly used in modern organic synthesis for various oxidative functionalizations. nih.gov

Chlorinating Agents: For the introduction of the chlorine atom, a suitable chlorinating agent would be required at an appropriate stage of the synthesis.

Acids and Bases: In the hydrolysis step to convert the ester to the final carboxylic acid, a base such as lithium hydroxide (B78521) or sodium hydroxide is used, followed by acidification with an acid like hydrochloric acid (HCl) to precipitate the product. guidechem.com The concentration and amount of both the base and acid must be carefully controlled to ensure complete hydrolysis without causing degradation of the product and to achieve optimal precipitation and purity.

Solvents: The solvent system plays a critical role in dissolving the reactants and facilitating the reaction. For the iodination of p-aminobenzoic acid ethyl ester, a mixed solvent system of water and anhydrous ethanol (B145695) has been shown to be effective. guidechem.com The ratio of these solvents can impact the solubility of the reactants and, consequently, the reaction rate and yield. In the subsequent hydrolysis step, methanol (B129727) is often used as a solvent. guidechem.com For purification, solvents like dichloromethane are used for extraction, and a mixture of dichloromethane and methanol can be employed for column chromatography to achieve high purity. guidechem.com The choice of solvent is also critical during product isolation; for instance, after acidification, the product precipitates out and can be collected by filtration.

The following table summarizes the optimized conditions for the synthesis of 4-amino-3-iodobenzoic acid ethyl ester, a key intermediate, highlighting the importance of reagent and solvent parameters. guidechem.com

| Parameter | Optimized Condition | Resulting Yield |

| Temperature | 30°C | \multirow{5}{*}{90.2%} |

| Reactant (p-hydroxybenzoic acid ethyl ester) | 0.01 mol | |

| Iodine Source (Potassium Iodide) | 0.01 mol | |

| Oxidant | 0.02 mol | |

| Solvent System | 5 mL Water / 15 mL Anhydrous Ethanol | |

| Reaction Time | 2 hours |

This interactive table is based on data for the synthesis of 4-amino-3-iodobenzoic acid ethyl ester, a precursor to the related 4-amino-3-iodobenzoic acid. guidechem.com

Advanced Spectroscopic Characterization Methodologies and Structural Elucidation Studies of 4 Amino 2 Chloro 3 Iodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 4-Amino-2-chloro-3-iodobenzoic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

¹H and ¹³C NMR spectroscopy are instrumental in confirming the substitution pattern on the benzene (B151609) ring and identifying the key functional groups. The chemical shifts (δ) in the ¹H NMR spectrum are particularly sensitive to the electronic environment of the protons. For instance, the aromatic protons of substituted benzoic acids display characteristic shifts and coupling patterns that allow for the determination of their relative positions. nih.govubc.ca The presence of both electron-donating (amino) and electron-withdrawing (chloro, iodo, and carboxylic acid) groups on the benzene ring of this compound results in a complex chemical shift pattern. The amino group generally causes an upfield shift (to lower ppm values) for ortho and para protons, while the halogens and the carboxylic acid group induce a downfield shift (to higher ppm values). ucl.ac.uk

Similarly, ¹³C NMR provides crucial information about the carbon skeleton. The chemical shift of the carboxylic acid carbon is a powerful diagnostic tool for studying isomeric structures and intermolecular interactions in benzoic acid derivatives. nih.gov The positions of the quaternary carbons (those bonded to the substituents) and the protonated carbons can be definitively assigned, confirming the 2, 3, and 4 positions of the chloro, iodo, and amino groups, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (on C5) | 7.5-7.8 | - |

| H (on C6) | 6.5-6.8 | - |

| NH₂ | 4.0-5.0 (broad) | - |

| COOH | 11.0-13.0 (broad) | 165-175 |

| C1 (C-COOH) | - | 128-132 |

| C2 (C-Cl) | - | 130-135 |

| C3 (C-I) | - | 90-95 |

| C4 (C-NH₂) | - | 145-150 |

| C5 | - | 115-120 |

Beyond basic 1D NMR, advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) are invaluable for establishing through-bond and through-space correlations between nuclei. ipb.ptox.ac.uk For a molecule like this compound, these experiments can definitively link proton and carbon signals, further solidifying the structural assignment.

Furthermore, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the through-space proximity of atoms, which is crucial for determining the preferred conformation of the molecule, particularly the orientation of the carboxylic acid group relative to the adjacent substituents. ipb.pt Dynamic NMR studies, which involve acquiring spectra at different temperatures, can reveal information about rotational barriers and other dynamic processes within the molecule. auremn.org.br

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification and for studying intermolecular interactions.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (typically a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the N-H stretches of the amino group (around 3300-3500 cm⁻¹), and various C-C and C-H vibrations of the aromatic ring. The positions of these bands can be influenced by hydrogen bonding. mdpi.com

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Functional Group/Bond | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | Weak |

| Carboxylic Acid (C=O) | Stretching | 1680-1720 | 1680-1720 |

| Amino (N-H) | Stretching (asymmetric & symmetric) | 3300-3500 | 3300-3500 |

| Aromatic Ring (C-H) | Stretching | 3000-3100 | Strong |

| Aromatic Ring (C=C) | Stretching | 1400-1600 | Strong |

| C-Cl | Stretching | 600-800 | 600-800 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is essential for confirming the molecular weight and providing clues about its structure through fragmentation analysis. The nominal molecular weight of this compound is approximately 311.4 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. rsc.org

The electron ionization (EI) mass spectrum of a related compound, 4-amino-2-chlorobenzoic acid, is available in the NIST database and shows characteristic fragmentation patterns. nist.gov For this compound, one would expect to observe the molecular ion peak, as well as fragment ions resulting from the loss of substituents like the carboxylic acid group, iodine, and chlorine. Analysis of these fragmentation pathways can further corroborate the proposed structure.

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

The crystal packing, or how the molecules are arranged in the crystal lattice, is also elucidated. This arrangement is governed by intermolecular forces such as hydrogen bonds, halogen bonds (involving the chlorine and iodine atoms), and van der Waals interactions. researchgate.netnih.gov Understanding the crystal packing is crucial for comprehending the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption maxima (λ_max) and the intensity of absorption are related to the electronic structure and the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring. The presence of the amino group (an auxochrome) and the carboxylic acid group, which extends the conjugated system, will influence the position and intensity of these bands. rsc.org The electronic properties of aminobenzoic acids, including their absorption spectra, are known to be sensitive to the substitution pattern on the aromatic ring. nih.govbohrium.com Studies on related aminobenzoic acids have shown that the position of the amino group significantly affects the electronic transitions. nih.gov

Chemical Reactivity and Derivatization Strategies of 4 Amino 2 Chloro 3 Iodobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the introduction of diverse functionalities through well-established reactions.

The carboxylic acid moiety of 4-amino-2-chloro-3-iodobenzoic acid can be readily converted into esters and amides, which are crucial transformations for creating a wide array of derivatives.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. For instance, the synthesis of 4-amino-3-iodobenzoic acid ethyl ester has been accomplished using p-aminobenzoic acid ethyl ester and potassium iodide with sodium hypochlorite (B82951) as an oxidant. guidechem.com This ester can then be hydrolyzed to the corresponding carboxylic acid. guidechem.com A similar approach could be applied to the title compound. The use of reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) can activate the carboxylic acid to form an acyloxy-triazine intermediate, which then smoothly reacts with primary, secondary, and even tertiary alcohols to yield the corresponding esters under mild conditions. researchgate.net

Amidation: Amidation reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds. nih.gov The carboxylic acid can be activated in situ to form a reactive intermediate that readily couples with primary and secondary amines to form the corresponding amides. researchgate.netacs.org One effective method involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.govresearchgate.net This allows for the amidation to proceed at room temperature with good to excellent yields. nih.govacs.org

Interactive Table: Representative Esterification and Amidation Reagents

| Reagent Class | Specific Reagent(s) | Purpose |

|---|---|---|

| Coupling Agents | Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) | Accelerates esterification, minimizing side reactions. researchgate.net |

| Activating Agents | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Forms a reactive acylating agent for ester synthesis. researchgate.net |

To enhance the reactivity of the carboxylic acid group, it can be converted into more reactive intermediates such as anhydrides and acid halides.

Anhydrides: Mixed anhydrides can be formed by reacting the carboxylic acid with an acyl halide, like ethyl chloroformate, in the presence of a tertiary amine such as N-methylmorpholine. google.com This mixed anhydride (B1165640) is a highly reactive species that can readily participate in subsequent reactions, for example, with another amino acid derivative to form a peptide bond. google.com

Acid Halides: The conversion of the carboxylic acid to an acid halide, such as an acid chloride, creates a highly reactive electrophile. This transformation can be achieved using standard halogenating agents like thionyl chloride or oxalyl chloride. The resulting acid halide is a versatile intermediate for the synthesis of esters, amides, and ketones via reactions with alcohols, amines, and organometallic reagents, respectively. For instance, acyl chlorides can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids to produce ketones. nih.gov

Transformations at the Amino Group

The amino group on the aromatic ring offers another site for functionalization, allowing for the introduction of a variety of substituents and further molecular complexity.

Acylation: The amino group of aminobenzoic acids can be acylated to form amides. A common procedure involves the use of a mixed anhydride method, where an acylated amino acid is reacted with the aminobenzoic acid. google.com This reaction is often catalyzed by a strong acid. google.com

Sulfonylation: Sulfonylation of the amino group to form sulfonamides can be achieved by reacting it with a sulfonyl chloride in the presence of a base. This reaction is a standard transformation in organic synthesis.

The primary aromatic amino group can be converted into a diazonium salt, which is a highly versatile intermediate for a wide range of transformations.

Diazotization: The amino group is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form an aryldiazonium salt. scirp.orgchegg.com

Sandmeyer and Related Reactions: The resulting diazonium salt can undergo a variety of substitution reactions, often catalyzed by copper(I) salts, collectively known as Sandmeyer reactions. nih.gov These reactions allow for the replacement of the diazonium group with various substituents:

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo substituent, respectively. nih.gov Iodination can often be achieved by reaction with potassium iodide (KI), sometimes without the need for a copper catalyst. chegg.com

Hydroxylation: The diazonium salt can be converted to a hydroxyl group by heating in water. However, this can sometimes be a competing side reaction during other Sandmeyer reactions, especially when using aqueous acidic conditions. scirp.orgresearchgate.net

Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. scirp.org

These diazotization-based transformations are powerful tools for modifying the aromatic ring of this compound.

Reactivity of Aromatic Halogen Substituents in Cross-Coupling Reactions

The presence of both chloro and iodo substituents on the aromatic ring allows for selective participation in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F. ucd.ie This differential reactivity can be exploited for selective functionalization of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid, catalyzed by a palladium complex. ucd.ie Due to the higher reactivity of the carbon-iodine bond, it is expected that the iodo substituent would selectively react over the chloro substituent under carefully controlled conditions. ucd.ie This allows for the introduction of a new aryl or vinyl group at the 3-position while leaving the chloro group at the 2-position intact for potential subsequent transformations.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and co-catalyzed by copper(I). organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the aryl iodide would allow for selective coupling at the 3-position. wikipedia.org This reaction is highly valuable for the synthesis of arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. The higher reactivity of the C-I bond would again favor reaction at the 3-position.

Interactive Table: Cross-Coupling Reactions and Halogen Reactivity

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Selectivity for this compound |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Preferential reaction at the iodo-substituted position. ucd.ie |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Preferential reaction at the iodo-substituted position. organic-chemistry.orgwikipedia.org |

Suzuki, Stille, and Heck Coupling Methodologies

The presence of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 3-position of the benzoic acid ring. For instance, the reaction of this compound with various arylboronic acids in the presence of a suitable palladium catalyst and a base would be expected to yield 4-amino-2-chloro-3-arylbenzoic acid derivatives. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. While specific studies on this compound are not extensively documented in the provided results, the general principles of Suzuki-Miyaura coupling strongly support this reactivity pattern. researchgate.net The reaction of iodobenzene (B50100) with arylboronic acids demonstrates the feasibility of such transformations. researchgate.net

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane), also catalyzed by palladium. wikipedia.org Similar to the Suzuki coupling, the C-I bond of this compound would be the primary site of reaction. This methodology offers an alternative route to introduce a wide range of organic substituents, including alkyl, vinyl, aryl, and alkynyl groups, at the 3-position. The reaction is known for its tolerance to a variety of functional groups, which would be advantageous given the multifunctionality of the starting material. wikipedia.org

Heck Coupling: The Heck reaction facilitates the formation of a carbon-carbon bond between an organohalide and an alkene. organic-chemistry.org In the context of this compound, this reaction would enable the introduction of a vinyl or substituted vinyl group at the 3-position, leading to the formation of substituted cinnamic acid derivatives. The reaction typically proceeds with excellent trans selectivity. organic-chemistry.org

A comparative overview of these coupling reactions is presented in the table below.

| Coupling Reaction | Coupling Partner | Typical Catalyst | Key Features |

| Suzuki | Organoboron compounds (e.g., arylboronic acids) | Palladium(0) complexes | Mild reaction conditions, commercially available and stable reagents, environmentally benign byproducts. |

| Stille | Organotin compounds (organostannanes) | Palladium(0) complexes | Tolerant to a wide range of functional groups, but organotin reagents are toxic. wikipedia.org |

| Heck | Alkenes | Palladium(0) complexes | Forms C(sp²)-C(sp²) bonds, excellent for synthesizing substituted alkenes. organic-chemistry.org |

C-X Bond Activation Studies (where X = Cl, I)

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound is a key aspect of its chemical behavior, enabling selective functionalization. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0). This difference in reactivity forms the basis for selective cross-coupling reactions at the 3-position (iodine-bearing carbon) while leaving the 2-position (chlorine-bearing carbon) intact.

Subsequent activation of the C-Cl bond would require more forcing reaction conditions, such as higher temperatures, stronger bases, or more electron-rich and sterically demanding phosphine (B1218219) ligands on the palladium catalyst. This stepwise functionalization allows for the sequential introduction of different substituents at the 3- and 2-positions, providing a powerful strategy for the synthesis of highly substituted anthranilic acid derivatives.

Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Precursor

The presence of the ortho-amino benzoic acid scaffold in this compound makes it a valuable starting material for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Indole (B1671886) Synthesis Pathways (e.g., Fischer Indole Protocol)

While the classic Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, derivatives of this compound can be utilized in other indole synthesis methodologies. For example, after a Sonogashira coupling of the C-I bond with a terminal alkyne, the resulting 3-alkynyl-4-aminobenzoic acid derivative can undergo an intramolecular cyclization to form a substituted indole-6-carboxylic acid. The specific conditions for such a cyclization would depend on the nature of the substituents. A variety of indole synthesis methods could potentially be adapted for this substrate. nih.gov

Quinazolinone and Phthalimide (B116566) Scaffold Formation

Quinazolinone Synthesis: The 2-aminobenzoic acid moiety is a classic precursor for the synthesis of quinazolin-4-ones. organic-chemistry.orgresearchgate.netnih.gov The general approach involves the reaction of the amino group with a one-carbon synthon, followed by cyclization. For example, reacting this compound with an acid chloride or anhydride would form the corresponding 2-acylamidobenzoic acid. Subsequent heating or treatment with a dehydrating agent would induce cyclization to the corresponding 2-substituted-5-chloro-6-iodo-quinazolin-4-one. Alternatively, reaction with formamide (B127407) or orthoesters can also lead to the quinazolinone ring system. The synthesis of various quinazolinone derivatives from 2-aminobenzoic acids is well-established. researchgate.net

| Reactant with this compound | Intermediate | Product |

| Acid Chloride (RCOCl) | 2-Acylamido-4-chloro-5-iodobenzoic acid | 2-Alkyl/Aryl-5-chloro-6-iodo-quinazolin-4-one |

| Formamide (HCONH₂) | - | 5-Chloro-6-iodo-quinazolin-4-one |

Phthalimide Scaffold Formation: While the direct formation of a phthalimide from a benzoic acid is not a standard transformation, derivatization of the carboxylic acid and amino group could lead to structures that can be cyclized to phthalimide analogues. However, quinazolinone formation is a more direct and common cyclization pathway for this class of compounds.

Other Annulation and Ring-Closing Methodologies

The versatile substitution pattern of this compound opens up possibilities for various other annulation and ring-closing reactions. For instance, after suitable functionalization, intramolecular Heck reactions or other palladium-catalyzed cyclizations could be employed to construct additional rings. The amino group can also participate in condensation reactions with dicarbonyl compounds to form other heterocyclic systems. The specific methodologies that can be applied would depend on the desired target structure and the strategic manipulation of the existing functional groups.

Computational Chemistry and Theoretical Studies of 4 Amino 2 Chloro 3 Iodobenzoic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of 4-Amino-2-chloro-3-iodobenzoic acid and its analogs. These calculations provide a detailed picture of electron distribution, orbital energies, and geometric parameters.

For instance, DFT calculations can reveal the distribution of electrostatic potential on the molecular surface. In related chloro-substituted aromatic compounds, sigma holes have been identified on the chloro groups, indicating these regions can act as electrophilic sites, which is crucial for forming halogen bonds. mdpi.com The energies of these positive potentials can be quantified, providing a measure of their strength. mdpi.com

Furthermore, DFT methods are employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that defines the chemical stability of a molecule. researchgate.net Theoretical studies on similar substituted benzoic acids have utilized DFT at levels like B3LYP/6-311++G(d,p) to determine these properties. researchgate.net

The geometric parameters, such as bond lengths and angles, of the ground state molecule can be optimized using DFT. These calculated geometries can then be compared with experimental data from techniques like X-ray diffraction to validate the computational model.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For derivatives of this compound, computational methods can forecast their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT calculations have been successfully used to predict the vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C) for halogenated benzoic acids and their complexes. researchgate.net The agreement between the calculated and experimental spectra can confirm the molecular structure and provide a detailed assignment of the observed spectral bands. For example, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, showing good correlation with experimental results. researchgate.net While specific data for this compound is not detailed in the provided results, the methodology is well-established for analogous compounds. Some vendors of this compound indicate the availability of spectroscopic data like NMR, HPLC, and LC-MS, which could be used for comparison with theoretical predictions. bldpharm.com

Analysis of Noncovalent Interactions, including Halogen Bonding and Hydrogen Bonding

The supramolecular assembly and crystal packing of this compound and its derivatives are significantly influenced by noncovalent interactions, particularly hydrogen and halogen bonds.

Hydrogen Bonding: The presence of the amino (-NH₂) and carboxylic acid (-COOH) groups makes this compound a prime candidate for forming strong hydrogen bonds. These interactions, such as O-H···N and N-H···O, are fundamental in creating dimers and extended chains in the solid state. nih.gov In similar structures, the distances of these bonds have been measured, for example, O-H···N distances around 2.589 Å and N-H···O distances around 2.924 Å have been reported. nih.gov

Halogen Bonding: The iodine and chlorine atoms on the aromatic ring can participate in halogen bonding. Halogen bonding occurs when there is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. mdpi.comnih.gov The strength of this interaction depends on the halogen and the electronic environment. Iodine, being a better halogen bond donor than bromine or chlorine, can form significant interactions. nih.gov For instance, I···N halogen bond distances ranging from 2.812 Å to 3.004 Å have been observed in related co-crystals, which are shorter than the sum of the van der Waals radii. nih.gov The linearity of the C-I···N angle, typically around 170-178°, is a strong indicator of a significant charge-transfer character in the halogen bond. nih.gov

Computational analyses, such as mapping the molecular electrostatic potential, can visualize and quantify the σ-holes on the halogen atoms, confirming their ability to act as electrophilic sites in halogen bonding. mdpi.com

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | -OH, -NH | N, O | ~2.5 - 3.0 | Primary structure-directing force |

| Halogen Bond | -I, -Cl | N, O | ~2.8 - 3.3 (for I) | Stabilizes crystal packing |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of this compound and its derivatives, as well as the influence of the solvent environment on their behavior. While specific MD studies on this exact compound were not found, the methodology is widely applied to similar molecules.

MD simulations can reveal the preferred conformations of the molecule in different solvents, which is crucial for understanding its behavior in biological systems or in solution-phase reactions. The simulations can also provide insights into the dynamics of noncovalent interactions, such as the formation and breaking of hydrogen and halogen bonds over time.

Acoustical studies of derivatives of 4-aminobenzoic acid in different solvents like 1,4-dioxane (B91453) and dimethylformamide have been used to derive properties related to molecular interactions and solvation, such as intermolecular free length and solvation number. researchgate.net These experimental studies provide data that can be used to validate and parameterize MD simulation force fields.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding Clinical Efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on related benzoic acid derivatives have shown that electronic and steric parameters significantly influence their interaction with biological targets like enzymes and proteins. nih.gov For a series of substituted benzoic acids, a good correlation was found between their binding constants to bovine serum albumin and the Hammett constants of the substituents, which describe the electronic effects of substituents on the aromatic ring. nih.gov

For derivatives of quinazolinones synthesized from iodo-anthranilic acid, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed. nih.govrsc.org These models indicate that the biological activity may be enhanced by electron-withdrawing and lipophilic groups at certain positions. nih.gov The success of these models suggests that the electronic and steric fields around the molecules are key determinants of their interaction with biological targets. nih.govrsc.org

| QSAR Model Type | Key Parameters | Correlated Activity | Example Finding |

|---|---|---|---|

| 2D-QSAR | Hammett constants, logP | Protein binding affinity | Good correlation for m- and p-substituted benzoic acids. nih.gov |

| 3D-QSAR (CoMFA) | Steric and electrostatic fields | Enzyme inhibition | Electron-withdrawing groups can enhance activity. nih.gov |

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. This technique provides insights into the binding mode and the key interactions that stabilize the ligand-receptor complex.

For derivatives of iodo-quinazolinones, which can be synthesized from iodo-anthranilic acid, docking studies have been performed to understand their interaction with enzymes like dihydrofolate reductase (DHFR). nih.govrsc.org These studies have revealed a good correlation between the calculated binding affinity and the experimentally determined biological activity. nih.govrsc.org The docking results can identify specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme, providing a structural basis for the observed activity. nih.gov

Role of 4 Amino 2 Chloro 3 Iodobenzoic Acid in Advanced Medicinal Chemistry Research As a Synthetic Scaffold

Design and Synthesis of Diverse Compound Libraries

The structural features of 4-amino-2-chloro-3-iodobenzoic acid make it an ideal starting point for the creation of diverse compound libraries. The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, while the carboxylic acid can be converted to esters, amides, or other derivatives. mdpi.com Furthermore, the iodine and chlorine atoms provide handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of substituents. This multi-faceted reactivity allows medicinal chemists to generate a large number of structurally distinct molecules from a single, readily available precursor.

For instance, a library of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives was synthesized to explore inhibitors of 12-lipoxygenase. nih.gov This was achieved by reacting 4-aminobenzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde, followed by reduction. nih.gov This approach highlights how the amino functionality can be utilized to build molecular complexity and generate a focused library for biological screening.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in drug discovery aimed at identifying novel chemical entities with improved properties. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a different framework while maintaining the spatial arrangement of key functional groups. scispace.com Bioisosteric replacement, a related concept, focuses on substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles. nih.gov

The substituted benzoic acid core of this compound can serve as a platform for such strategies. For example, the entire benzoic acid moiety could be replaced by a different heterocyclic ring system in a scaffold hopping approach. nih.gov In a bioisosteric replacement strategy, the chloro or iodo substituents could be swapped for other halogens (e.g., bromo, fluoro) or other functional groups to fine-tune the electronic and steric properties of the molecule and explore their impact on biological activity. nih.gov These strategies allow for the exploration of new chemical space and the potential to overcome liabilities associated with an initial lead compound. researchgate.net

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

This compound serves as a crucial starting material for the synthesis of more complex pharmaceutical intermediates and lead compounds. nih.govnih.gov Its inherent functionality allows for a stepwise and controlled elaboration of the molecular structure.

For example, it can be a precursor for the synthesis of quinolinecarboxylic acid derivatives, a class of compounds known for their antimicrobial activity. semanticscholar.org The synthesis of a key intermediate, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, was achieved through a multi-step process involving nitration, esterification, reduction, diazotization, and hydrolysis. semanticscholar.org Similarly, the synthesis of 2-chloro-5-iodobenzoic acid, another important intermediate, has been reported from methyl anthranilate through a four-step reaction sequence. google.com

The versatility of this scaffold is further demonstrated in the synthesis of various heterocyclic compounds. For instance, it can be envisioned as a starting material for the synthesis of substituted quinazolinones or benzimidazoles, which are privileged structures in medicinal chemistry. The amino and carboxylic acid groups can participate in cyclization reactions, while the halogen atoms provide sites for further diversification.

Table 1: Examples of Pharmaceutical Intermediates and Related Compounds

| Compound Name | Molecular Formula | Application/Significance |

| 4-Amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | Metabolite of 2-Chloroprocaine; building block for various pharmaceuticals. chemicalbook.comnih.gov |

| 4-Chloro-3-iodobenzoic acid | C₇H₄ClIO₂ | Intermediate in organic synthesis. nih.gov |

| 2-Chloro-4-iodobenzoic acid | C₇H₄ClIO₂ | Intermediate in organic synthesis. nih.gov |

| 2-Chloro-3-iodopyridin-4-amine | C₅H₄ClIN₂ | Versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. chemicalbook.comchemicalbook.com |

| 3-Amino-2-chloro-4-methylpyridine | C₆H₇ClN₂ | Intermediate in chemical synthesis. google.com |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Varies | Investigated for anticancer and antibacterial activities. mdpi.com |

| 3-Amino-2-indolyllactam derivatives | Varies | Studied as inhibitors of oxidative stress-induced necrosis. researchgate.net |

| 5-((Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylideneamino)-2-chlorobenzoic acid derivatives | Varies | Evaluated for anticancer activity. preprints.org |

This table is for illustrative purposes and includes related structures to highlight the broader utility of substituted benzoic acids and similar scaffolds in medicinal chemistry.

Exploration of Structure-Activity Relationships for Target-Oriented Synthesis

A key aspect of medicinal chemistry is understanding the relationship between the structure of a molecule and its biological activity (Structure-Activity Relationship, SAR). The multi-functional nature of this compound is highly advantageous for systematic SAR studies. amanote.com By selectively modifying each of the functional groups and evaluating the resulting analogs for their biological activity, researchers can build a comprehensive understanding of the structural requirements for a desired therapeutic effect.

For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, modifications at various positions of the benzyl (B1604629) ring led to significant differences in inhibitory activity against 12-lipoxygenase. nih.gov The 3-chloro derivative showed comparable activity to the parent compound, while 3-fluoro and 3-bromo derivatives were less active. Interestingly, a 4-bromo derivative showed a two-fold improvement in activity. nih.gov This type of systematic exploration allows for the identification of "hot spots" in the molecule where modifications are likely to lead to improved potency or other desirable properties.

Similarly, in the development of gastroprokinetic agents, SAR studies of 4-amino-5-chloro-2-ethoxybenzamides with different heterocyclic moieties revealed the importance of the substituent on the amide nitrogen for activity. amanote.com These studies underscore the importance of having a versatile scaffold that allows for the introduction of a wide range of substituents at defined positions to systematically probe the SAR.

Mechanistic Research on Biological Interactions of 4 Amino 2 Chloro 3 Iodobenzoic Acid Derivatives Excluding Human Clinical Data

Cellular Assay Research for Mechanistic Pathways (e.g., Cell Cycle, Apoptosis in Cancer Cell Lines - as a research tool)

Benzoic acid derivatives have been investigated as research tools to probe cellular mechanisms like the cell cycle and apoptosis in cancer cell lines. For example, studies on compounds like 4-(3,4,5-Trimethoxyphenoxy)benzoic acid have shown that they can suppress the viability of breast cancer cells (MCF-7 and MDA-MB-468) by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. nih.gov This pro-apoptotic activity was linked to an increase in caspase-3 activity. nih.gov Similarly, other novel synthetic derivatives have been shown to induce cell cycle arrest and apoptosis in leukemia and glioblastoma cell lines. nih.govnih.gov A study on 2-amino-3-chlorobenzoic acid, a related compound, demonstrated its ability to act as a cancer antagonist against breast cancer cell lines by targeting PI3K/AKT markers. mdpi.com These studies utilize the compounds as tools to understand the complex signaling pathways that govern cell proliferation and death.

Development of Derivatives as Biochemical Probes and Research Tools

Halogenated aminobenzoic acid derivatives, including structures like 2-Amino-3-chloro-6-iodobenzoic acid, are utilized as building blocks in chemical synthesis and as probes in biochemical assays. Their unique electronic and steric properties, conferred by the halogen and amino groups, make them valuable for studying enzyme-substrate interactions. Derivatives of 4-aminobenzoic acid are used to study the folate pathway, and their inhibitory action can help elucidate the mechanism of enzymes like dihydropteroate (B1496061) synthase. nih.gov In cellular biology, as mentioned previously, they can be employed to dissect complex processes like apoptosis and cell cycle regulation, helping to identify and validate new targets for drug discovery. nih.govmdpi.com The synthesis of various esterified or otherwise modified versions, such as Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester, expands the library of available tools for such research applications.

Analytical Method Development for Research Applications of 4 Amino 2 Chloro 3 Iodobenzoic Acid

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS, UPLC)

Chromatographic methods are central to the analysis of 4-Amino-2-chloro-3-iodobenzoic acid, providing the necessary resolution and sensitivity to separate the compound from impurities and quantify it accurately.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile, polar compounds like substituted benzoic acids. A reversed-phase HPLC (RP-HPLC) method is typically developed for purity assessment. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.

Key components of an HPLC method for this compound would include:

Column: A C18 reversed-phase column is a common choice for separating aromatic acids.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, or water with an acid modifier like phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used. pom.go.id Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape.

Detection: A UV detector is highly effective, as the aromatic ring and chromophores in the molecule allow for strong absorbance, typically in the 230-254 nm range. A Photo Diode Array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. pom.go.id

Table 1: Example HPLC Parameters for Analysis of a Substituted Aminobenzoic Acid

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. pom.go.id |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to suppress ionization of the carboxylic acid, improving peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. pom.go.id |

| Gradient | 20% to 80% B over 15 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. pom.go.id |

| Detection | UV at 230 nm | Wavelength for detecting aromatic compounds. |

| Column Temp. | 40°C | Controls retention time reproducibility. pom.go.id |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification but is generally used for volatile and thermally stable compounds. doaj.org Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and amine). Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.netnih.gov This is often achieved by esterification of the carboxylic acid and acylation of the amino group using reagents like alkyl chloroformates or perfluorinated anhydrides and alcohols. researchgate.netnih.gov The resulting derivatives can be readily analyzed by GC-MS, which provides excellent separation and structural information from the mass spectra, making it highly effective for identifying unknown impurities. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity, making it a valuable tool for complex research samples where high-throughput analysis or separation of closely related impurities is necessary. bldpharm.com

Method Validation for Robustness and Reproducibility in Research Settings

For research applications, it is crucial that analytical methods are validated to ensure they are reliable and reproducible. Method validation demonstrates that a method is suitable for its intended purpose. ekb.eg For chromatographic techniques, validation typically assesses parameters such as specificity, linearity, precision, accuracy, and robustness. pom.go.idekb.eg

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. This is often demonstrated by resolving the main compound peak from all other peaks. ekb.eg

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should be close to 1.0. pom.go.id

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. pom.go.id

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a sample matrix. pom.go.id

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, variables such as mobile phase composition, pH, flow rate, and column temperature might be slightly altered. ekb.eg

Reproducibility: The precision of the method when it is performed by different analysts, in different laboratories, or on different instruments. This ensures the method can be transferred and will produce consistent results.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Assessment | Typical Acceptance Criterion |

|---|---|---|

| Specificity | Resolution between analyte and impurities | Resolution (Rs) > 1.5 |

| Linearity | Analysis of 5-6 concentrations | Correlation Coefficient (R²) ≥ 0.999 |

| Precision (Repeatability) | %RSD of ≥6 replicate injections | %RSD ≤ 2.0% |

| Accuracy | % Recovery of spiked samples | 98.0% - 102.0% |

| Robustness | %RSD after small method variations | %RSD ≤ 5.0% |

Ensuring method robustness and reproducibility is particularly critical in research settings where experimental conditions may not be as rigidly controlled as in a regulated quality control environment. A well-validated method provides confidence in the purity data of synthesized compounds and the quantitative results from reaction monitoring.

Spectroscopic Methods for In Situ Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are invaluable for real-time, in-situ monitoring of chemical reactions involving this compound. These methods can provide immediate information on the consumption of reactants and the formation of products without the need for sample extraction and chromatographic analysis.

UV-Visible (UV-Vis) Spectroscopy: The conjugated aromatic system in this compound and many of its derivatives results in strong UV absorbance. mdpi.com If the starting material, intermediates, and the final product have distinct UV-Vis spectra, a reaction can be monitored by measuring the absorbance at a specific wavelength over time. This data can be used to determine reaction endpoints and to calculate reaction kinetics.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring changes in functional groups during a reaction. For instance, in a reaction where the carboxylic acid or amino group of this compound is modified, the progress can be followed by observing the disappearance of the characteristic C=O stretch (around 1700 cm⁻¹) or N-H stretches (around 3300-3500 cm⁻¹) of the starting material and the appearance of new peaks corresponding to the product. mdpi.com Attenuated Total Reflectance (ATR) probes allow for the direct insertion of the probe into a reaction vessel for continuous, real-time monitoring.

By tracking the change in concentration of a reactant or product over time using these spectroscopic methods, kinetic data such as the reaction rate and rate constant can be determined. ekb.eg This information is essential for understanding reaction mechanisms and optimizing process conditions in a research setting.

Intellectual Property and Patent Landscape Review for Academic Research

Analysis of Synthetic Routes Claimed in Patents

While specific patents explicitly claiming the synthesis of 4-Amino-2-chloro-3-iodobenzoic acid are not readily identifiable in a general search, an analysis of patents for structurally related compounds reveals common strategies for which protection is sought. These patents often focus on novel, efficient, and scalable methods for the introduction of halogen atoms and the manipulation of functional groups on the benzene (B151609) ring.

Patented synthetic methodologies for halogenated aminobenzoic acids frequently involve:

Halogenation Strategies: Patents often describe specific reagents and conditions for the regioselective iodination and chlorination of aminobenzoic acid derivatives. For instance, methods for the iodination of aminobenzoic acids using iodine in the presence of an oxidizing agent have been the subject of patent claims. A key aspect of these patents is often the achievement of high purity and yield of the desired isomer.

Catalytic Processes: The use of specific catalysts to facilitate key reaction steps is another area of patent focus. For example, the preparation of 2-(3-amino-4-chlorobenzoyl) benzoic acid involves a hydrogenation reaction using Raney nickel as a catalyst to reduce a nitro group google.com. Patents in this area would typically claim the specific catalyst, reaction conditions, and the resulting improvements in efficiency and product purity google.com.

The synthesis of related compounds, such as 2-amino-5-chloro-3-methylbenzoic acid, has also been patented, with claims focusing on the use of specific chlorinating agents like cyanuric chloride to achieve high yields patsnap.com. These examples suggest that any patented synthesis for this compound would likely focus on the specific methods and reagents used for the selective introduction of the chloro and iodo substituents onto the 4-aminobenzoic acid scaffold.

Patent Literature Review on Applications as Chemical Intermediates

The primary value of many specialized chemical compounds, including this compound, lies in their utility as intermediates for the synthesis of more complex, high-value molecules. Patent literature reflects this, with numerous patents claiming the use of halogenated aminobenzoic acids as key building blocks.

A review of patents for analogous compounds indicates that this compound would likely be a valuable intermediate in the following areas:

Pharmaceuticals: Halogenated aromatic compounds are crucial components of many active pharmaceutical ingredients (APIs). For example, 2-amino-5-iodobenzoic acid is described as a useful intermediate for pharmaceuticals and other functional chemicals google.com. Similarly, derivatives of aminobenzoic acids are used in the synthesis of X-ray contrast media epo.org. The specific substitution pattern of this compound could make it a unique precursor for novel drug candidates.

Agrochemicals: The development of new pesticides and herbicides often relies on novel chemical intermediates. For instance, 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate for the synthesis of certain insecticides patsnap.com. The presence of both chlorine and iodine in this compound could lead to the development of agrochemicals with unique modes of action.

Pigments and Dyes: Aromatic amines are foundational to the synthesis of a wide range of pigments and dyes. While not the most common application for highly substituted benzoic acids, the specific chromophoric properties imparted by the iodo and chloro substituents could be of interest in specialized applications.

Patents in this domain typically claim a class of final compounds and the synthetic route that utilizes the specific intermediate. Therefore, while a patent may not directly claim this compound itself, its use in the synthesis of a patented end-product would be covered.

Academic Implications of Existing Patent Protections

The existence of patents on synthetic routes and applications of compounds similar to this compound has several implications for academic researchers:

Freedom to Operate: If a specific synthetic route to this compound is patented, academic researchers may be free to use that method for non-commercial research purposes under "research exemption" or "safe harbor" provisions, which vary by jurisdiction. However, any commercialization of research findings, such as licensing a new compound synthesized via a patented route, could be restricted.

Inspiration for New Research: The existing patent landscape can be a valuable source of information for academics. By reviewing what has been patented, researchers can identify areas that are already heavily explored and, more importantly, discover gaps in the existing technology. This can inspire the development of novel, non-infringing synthetic methods or the exploration of new applications for the compound.

Collaboration Opportunities: The industrial interest demonstrated by patent filings can signal opportunities for collaboration between academic institutions and companies. Academic labs may be well-positioned to explore more fundamental aspects of the chemistry or biology of a compound, while an industrial partner may have the resources for development and commercialization.

Focus on Novelty: To ensure the patentability of their own discoveries, academic researchers must be aware of the prior art, including existing patents. This encourages a focus on developing truly novel synthetic strategies or identifying unprecedented applications for compounds like this compound.

Future Research Directions and Emerging Paradigms for 4 Amino 2 Chloro 3 Iodobenzoic Acid Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional chemical synthesis of complex aromatic compounds like 4-Amino-2-chloro-3-iodobenzoic acid often relies on multi-step processes using petroleum-derived precursors and potentially hazardous reagents. mdpi.comresearchgate.net Future research is increasingly focused on developing greener, more sustainable, and efficient synthetic routes.

Biosynthesis and Green Chemistry: A significant future direction lies in exploring biosynthetic pathways. Aminobenzoic acids and their derivatives can be produced in microorganisms and plants via the shikimate pathway, starting from renewable resources like glucose. mdpi.com Research into engineering microbes to produce halogenated and specifically substituted aminobenzoic acids could revolutionize their production, reducing reliance on fossil fuels and minimizing toxic waste. researchgate.net Green chemistry principles are also being applied to individual reaction steps, such as the ortho-iodination of benzoic acids, with a focus on developing methods that use aqueous media and less toxic catalysts. researchgate.net

Advanced Catalysis: The development of novel catalytic systems is crucial for improving the efficiency and selectivity of synthesis. This includes creating catalysts for regioselective halogenation and amination of the benzene (B151609) ring. For instance, advancements in palladium(II)-catalyzed ortho-iodination of benzoic acids in aqueous media represent a step towards more environmentally friendly processes. researchgate.net Future work will likely focus on replacing expensive and toxic heavy metal catalysts with more abundant and benign alternatives.

| Methodology | Traditional Approach | Emerging Sustainable Paradigm |

|---|---|---|

| Starting Materials | Petroleum-derived precursors (e.g., benzene, o-xylene) mdpi.comresearchgate.net | Renewable feedstocks (e.g., glucose) mdpi.com |

| Process Type | Multi-step chemical synthesis under harsh conditions (e.g., high temperature, strong acids/bases) mdpi.com | Biosynthesis via engineered microorganisms or enzymatic catalysis mdpi.comresearchgate.net |

| Catalysts | Heavy metal catalysts (e.g., V₂O₅, Pd(II)) mdpi.comresearchgate.net | Biocatalysts (enzymes) or green catalysts in aqueous media mdpi.comresearchgate.net |

| Environmental Impact | Use of toxic reagents, generation of hazardous waste mdpi.comresearchgate.net | Reduced use of hazardous substances, biodegradable waste streams researchgate.net |

Advanced Functionalization for Materials Science and Supramolecular Chemistry

The unique combination of functional groups on this compound makes it an attractive building block for creating advanced materials with tailored properties.

Supramolecular Assembly: The iodine atom is a particularly interesting feature for supramolecular chemistry as it can act as a halogen-bond donor. nih.gov Halogen bonds, similar in nature to hydrogen bonds, are highly directional interactions that can be used to control the self-assembly of molecules into well-defined, larger architectures like one-dimensional chains or sheets. nih.gov Future research will explore how the interplay between the halogen-bonding iodine, the hydrogen-bonding amino and carboxylic acid groups, and the chloro substituent can be used to design complex supramolecular structures. nih.govrsc.org